BenchChemオンラインストアへようこそ!

N-(3-Fluorophenyl)-1,3-propanesultam

Lipophilicity Drug-likeness Lead optimization

For medicinal chemistry programs requiring precise halogen tuning, this meta-fluoro γ-sultam (LogP ~1.37) delivers a defined property profile distinct from ortho/para isomers. Its rigid core and MW (215.25) suit fragment-based screening (Ro3-compliant) and serve as a direct entry to CK2 or COX-2/5-LO inhibitor space. Insist on ≥97% purity with batch-specific QC (HPLC, NMR) to ensure reliable SAR.

Molecular Formula C9H10FNO2S
Molecular Weight 215.25 g/mol
CAS No. 1225954-22-2
Cat. No. B1445601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluorophenyl)-1,3-propanesultam
CAS1225954-22-2
Molecular FormulaC9H10FNO2S
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC(=CC=C2)F
InChIInChI=1S/C9H10FNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2
InChIKeyMHUZNNUKOGJZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)-1,3-propanesultam (CAS 1225954-22-2): A Precisely Substituted γ-Sultam Building Block for Medicinal Chemistry and Fragment-Based Design


N-(3-Fluorophenyl)-1,3-propanesultam (IUPAC: 2-(3-fluorophenyl)-1,2-thiazolidine 1,1-dioxide; CAS 1225954-22-2) is a fluorinated γ-sultam with molecular formula C₉H₁₀FNO₂S and molecular weight 215.25 g·mol⁻¹ . The compound features a five-membered 1,2-isothiazolidine-1,1-dioxide ring N-substituted with a 3-fluorophenyl group, which imparts a computed XLogP₃ of 1.3 and topological polar surface area (TPSA) of 45.8 Ų . γ-Sultams are the cyclic sulfonamide analogs of γ-lactams and are recognized as privileged scaffolds in drug discovery, with the 1,2-isothiazolidine-1,1-dioxide core appearing in clinical-stage anti-inflammatory agents (e.g., the dual COX-2/5-LO inhibitor S‑2474) and in kinase inhibitor programmes [1][2]. The compound is commercially offered as a research-grade building block at 97% purity , with batch-specific QC documentation including NMR, HPLC, or GC available from multiple vendors .

Why a Generic N-Arylpropanesultam Cannot Replace N-(3-Fluorophenyl)-1,3-propanesultam: Regioisomeric and Substituent-Dependent Property Gaps


Within the N-aryl-1,3-propanesultam series, substituent identity (H vs. F vs. Cl) and fluoro‑regiochemistry (ortho, meta, para) are not interchangeable perturbations: they produce quantifiably distinct lipophilic and electronic profiles that alter a compound's suitability as a synthetic intermediate or fragment hit. The 3‑fluorophenyl regioisomer occupies a specific property niche — its computed LogP (1.37 via ChemScene algorithm; XLogP₃ = 1.3) is substantially lower than that of the unsubstituted N‑phenyl analog (LogP ≈ 2.37) [1], while the 3‑fluoro substitution provides a unique hydrogen‑bond acceptor vector (the fluorine atom at the meta position) that cannot be replicated by the ortho‑ or para‑fluoro isomers [2]. In contrast, the 3‑chlorophenyl analog (CAS 71703‑12‑3, MW 231.70) introduces a larger, more lipophilic halogen that shifts both molecular weight and logP beyond what is achieved with fluorine . For medicinal chemists optimizing ADME properties through subtle halogen tuning, selecting the wrong regioisomer risks delivering a compound with an off‑target lipophilicity and electronic character, potentially derailing a lead‑optimization campaign. The procurement decision must therefore be guided by quantifiable property differentiation rather than class‑level assumptions.

Quantitative Differentiation Evidence: N-(3-Fluorophenyl)-1,3-propanesultam Against Its Closest N‑Aryl and Regioisomeric Analogs


Lipophilicity Modulation: LogP Gap of ~1.0 Unit Between 3‑Fluorophenyl and Unsubstituted Phenyl γ‑Sultams

The target compound N-(3-fluorophenyl)-1,3-propanesultam exhibits a computed LogP of 1.37 (ChemScene algorithm) and an XLogP₃ of 1.3 , whereas the unsubstituted N-phenyl-1,3-propanesultam (CAS 76906-24-6) returns a LogP of 2.37 [1]. The resulting ΔLogP of approximately –1.0 unit (depending on the algorithm used) represents a meaningful difference: each unit of LogP corresponds to a ten‑fold shift in the octanol/water partition coefficient, directly impacting aqueous solubility, membrane permeability, and metabolic clearance predictions in drug‑discovery programmes [2]. The 2‑fluoro and 4‑fluoro regioisomers share the same XLogP₃ (1.3) [3] but differ in the spatial orientation of the fluorine dipole, which alters molecular electrostatic potential surfaces and target‑binding interactions.

Lipophilicity Drug-likeness Lead optimization

Fluorine‑Mediated Metabolic Stability Advantage: Class‑Level Evidence from the γ‑Sultam Pharmacophore

Strategic fluorination of aromatic rings is an established medicinal‑chemistry tactic for blocking cytochrome P450‑mediated oxidative metabolism at the substituted position [1]. In the specific context of the γ‑sultam pharmacophore, the 1,2‑isothiazolidine‑1,1‑dioxide core has been validated through clinical candidate S‑2474, a dual COX‑2/5‑LO inhibitor that reached clinical trials for arthritis [2]. Although no head‑to‑head microsomal stability data exist for N-(3-fluorophenyl)-1,3-propanesultam versus its non‑fluorinated analog, class‑level SAR from the γ‑sultam COX‑2/5‑LO inhibitor series demonstrates that modifications at the 2‑position of the γ‑sultam ring directly modulate both target potency and cytokine‑suppressive activity [2]. The 3‑fluorophenyl substituent is expected — based on well‑established fluorine‑mediated metabolic shielding principles [3] — to provide superior resistance to Phase I oxidative metabolism compared with the unsubstituted phenyl analog, while avoiding the steric clashes that can arise with ortho‑fluoro substitution.

Metabolic stability Fluorine medicinal chemistry γ-Sultam scaffold

Meta‑Fluoro Regioisomer Selection: Differentiating from Ortho‑ and Para‑Fluoro Analogs via Molecular Electrostatic Potential

The three fluoro‑regioisomers of N‑(fluorophenyl)-1,3-propanesultam — ortho (CAS 1226211‑16‑0), meta (CAS 1225954‑22‑2), and para (CAS 1225954‑11‑9) — are constitutional isomers with identical molecular formula (C₉H₁₀FNO₂S), molecular weight (215.25), and computed XLogP₃ (1.3) , yet they are chemically non‑equivalent. The meta‑fluoro orientation positions the strong C–F bond dipole (μ ≈ 1.4 D for fluorobenzene derivatives) such that it exerts an electron‑withdrawing inductive effect (−I) without the resonance‑donating (+M) conjugation available to the para‑fluoro isomer [1]. This electronic distinction alters the pKₐ of any metabolically or pharmacologically relevant proximal groups (if present in downstream derivatives) and modifies the molecular electrostatic potential surface that governs protein‑ligand recognition [2]. In the CK2 inhibitor series built on the 2‑phenylisothiazolidin‑3‑one‑1,1‑dioxide scaffold, even minor substituent variation on the N‑aryl ring produced measurable shifts in IC₅₀ (from >20 µM down to 1.5 µM for the optimized hit) [3], underscoring the sensitivity of γ‑sultam biological activity to aryl substitution patterns.

Regioisomerism Fluorine substitution Structure-activity relationships

γ‑Sultam Scaffold Validation: Dual COX‑2/5‑Lipoxygenase Inhibition as a Differentiated Biological Profile

The γ‑sultam (1,2‑isothiazolidine‑1,1‑dioxide) core has been validated as a pharmacophore for dual COX‑2/5‑LO inhibition, a profile that distinguishes it from many heterocyclic building blocks that target single enzymes. The landmark study by Inagaki et al. demonstrated that compounds bearing a lower alkyl group at the 2‑position of the γ‑sultam skeleton exhibit potent dual inhibitory effects on COX‑2 and 5‑LO, coupled with suppression of interleukin‑1 (IL‑1) production in vitro [1]. The clinical candidate S‑2474 (an ethyl‑substituted γ‑sultam derivative) demonstrated COX‑2 IC₅₀ = 11 nM and COX‑1 IC₅₀ = 27 µM in human intact cells, yielding a COX‑1/COX‑2 selectivity index of ~2,455 [2], and showed efficacy in animal arthritis models without ulcerogenic side effects [1]. N-(3-fluorophenyl)-1,3-propanesultam, although a simpler N‑aryl building block lacking the full S‑2474 pharmacophore, provides the identical γ‑sultam core with a synthetically versatile N‑aryl substitution handle that can be elaborated toward dual‑acting anti‑inflammatory candidates.

COX-2 inhibition 5-Lipoxygenase Anti-inflammatory scaffold

Procurement‑Relevant Application Scenarios for N-(3-Fluorophenyl)-1,3-propanesultam


Fragment-Based Drug Discovery: A Fluorinated γ‑Sultam Fragment with Favorable LogP for Screening Libraries

The computed LogP of ~1.37 and modest molecular weight (215.25) position N-(3-fluorophenyl)-1,3-propanesultam within the Rule‑of‑Three guidelines for fragment‑based screening (MW < 300, LogP ≤ 3) [1]. Its LogP is approximately one unit lower than that of the non‑fluorinated N‑phenyl analog (LogP ≈ 2.37) [2], making it more suitable for fragment libraries where high aqueous solubility is essential for screening at mM concentrations. The rigid γ‑sultam core provides conformational constraint, while the meta‑fluoro substituent serves as both a metabolic‑soft‑spot blocker and a potential ¹⁹F NMR probe for ligand‑observed binding experiments [3].

Kinase Inhibitor Lead Optimization: Aryl‑Modified γ‑Sultam Scaffold with Precedent for CK2 Inhibition

The 2‑phenylisothiazolidin‑3‑one‑1,1‑dioxide series, which shares the γ‑sultam core with N-(3-fluorophenyl)-1,3-propanesultam, yielded a potent CK2 inhibitor with IC₅₀ = 1.5 µM after systematic aryl‑substituent optimization [4]. The 3‑fluorophenyl building block provides a direct entry point into this chemical space, allowing medicinal chemists to explore SAR around the N‑aryl ring without requiring de novo construction of the sultam core. Related γ‑sultam derivatives have also demonstrated CDK1/CDK2 inhibitory activity , broadening the kinase‑target applicability.

Anti‑Inflammatory Drug Discovery: Building Block for Dual COX‑2/5‑LO Inhibitor Elaboration

The γ‑sultam scaffold is the core pharmacophore of the clinical‑stage dual COX‑2/5‑LO inhibitor S‑2474 (COX‑2 IC₅₀ = 11 nM) [5]. N-(3-fluorophenyl)-1,3-propanesultam supplies the identical 1,2‑isothiazolidine‑1,1‑dioxide ring system with a synthetically tractable N‑aryl position. Research groups pursuing next‑generation dual inhibitors with potentially improved selectivity or pharmacokinetic profiles can use this building block as a starting point for installing the antioxidant/benzylidene substituents that characterize the active pharmacophore [6], while the meta‑fluoro group may impart advantageous metabolic stability compared with unsubstituted phenyl starting materials [7].

Halogen‑Tuned Chemical Biology Tool Synthesis

The regioisomeric purity of commercially supplied N-(3-fluorophenyl)-1,3-propanesultam (≥97% by HPLC, with QC documentation ) makes it suitable as a precursor for chemical‑biology probes where the specific spatial orientation of the fluorine atom is critical for target engagement. Unlike the ortho‑fluoro isomer, which introduces steric hindrance near the sultam N‑aryl bond, or the para‑fluoro isomer, which engages in resonance conjugation, the meta‑fluoro isomer exerts a pure inductive electronic effect [8]. This predictable electronic profile is valuable when constructing matched molecular pairs to deconvolute fluorine‑specific contributions to binding affinity.

Quote Request

Request a Quote for N-(3-Fluorophenyl)-1,3-propanesultam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.